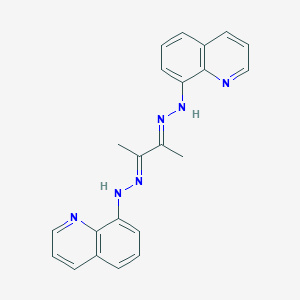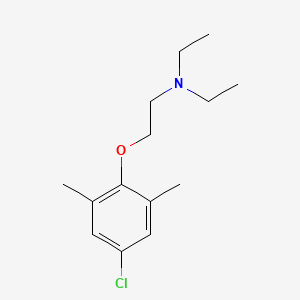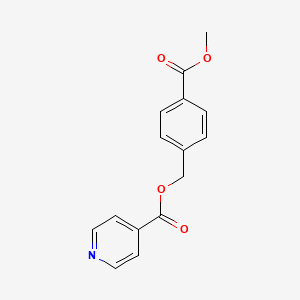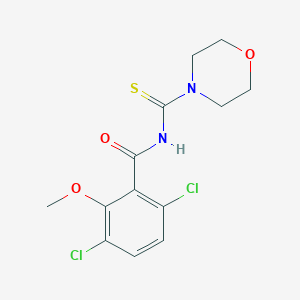
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By inhibiting gamma-secretase, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide reduces the production of beta-amyloid, which has been shown to be associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects. In addition to its role in inhibiting the production of beta-amyloid and inducing apoptosis in cancer cells, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have anti-inflammatory effects. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it is readily available and has been well-studied. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide to avoid toxicity.
Direcciones Futuras
There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of research is the development of more selective gamma-secretase inhibitors that have fewer side effects than 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. Another area of research is the study of the role of gamma-secretase in other diseases, such as cancer and inflammatory diseases. Additionally, researchers may explore the potential applications of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a gamma-secretase inhibitor that has been extensively studied for its potential applications in scientific research. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects, including the inhibition of beta-amyloid production, induction of apoptosis in cancer cells, and anti-inflammatory effects. While 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has many advantages for lab experiments, researchers must be careful to use appropriate concentrations to avoid toxicity. There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, including the development of more selective gamma-secretase inhibitors and the study of the role of gamma-secretase in other diseases.
Métodos De Síntesis
The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 3,6-dichloro-2-hydroxybenzamide with thioamide and morpholine. The resulting compound is then treated with methoxychlor and triethylamine to produce 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been well-established, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3,6-dichloro-2-methoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-19-11-9(15)3-2-8(14)10(11)12(18)16-13(21)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXSWQHWXFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=S)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
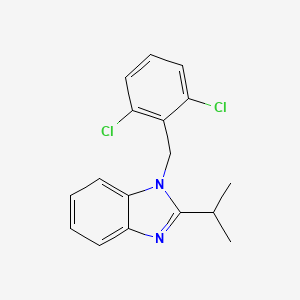
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

